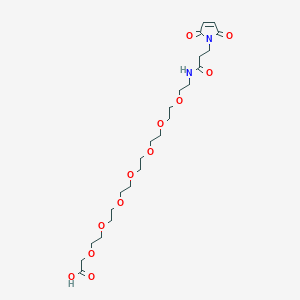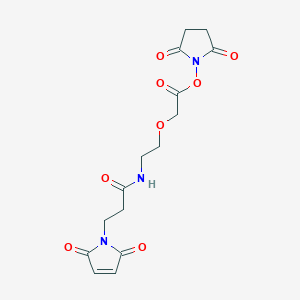![molecular formula C22H20N2 B8116381 (S)-N2,N3-Dimethyl-[1,1'-binaphthalene]-2,3-diamine](/img/structure/B8116381.png)
(S)-N2,N3-Dimethyl-[1,1'-binaphthalene]-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine is a chiral organic compound derived from the binaphthalene family. It is characterized by its axial chirality, which arises from the hindered rotation around the C-C bond connecting the two naphthalene rings. This compound is of significant interest due to its applications in asymmetric synthesis and its potential use in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diamine.
Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF.
Major Products:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
(S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a chiral selector in enantioselective chromatography.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chiral properties.
Industry: It is used in the production of chiral materials and as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine involves its interaction with chiral receptors or enzymes. The axial chirality of the compound allows it to fit into specific chiral environments, leading to selective binding and activity. The molecular targets and pathways involved are often related to its role as a chiral ligand in catalytic processes, where it facilitates the formation of enantiomerically pure products.
Comparación Con Compuestos Similares
(S)-1,1’-Binaphthalene-2,2’-diamine: A precursor to (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine.
(S)-1,1’-Binaphthalene-2,2’-diol (BINOL): Another chiral compound used in asymmetric synthesis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
Uniqueness: (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its axial chirality and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-N,3-N-dimethyl-1-naphthalen-1-ylnaphthalene-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-23-20-14-16-9-4-6-12-18(16)21(22(20)24-2)19-13-7-10-15-8-3-5-11-17(15)19/h3-14,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGZSWNCIKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C(=C1NC)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116370.png)
![[(1S,2R,5S,6R,16E,18Z,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8116375.png)

![5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B8116393.png)
